Mnk/pim-IN-1
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Overview
Description
Mnk/pim-IN-1 is a novel dual inhibitor targeting both MAP kinase-interacting serine/threonine-protein kinase (MNK) and proviral integration site for Moloney murine leukemia virus (PIM) pathways. This compound has shown significant potential in the treatment of acute myeloid leukemia by inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mnk/pim-IN-1 involves pharmacophore modeling studies on co-crystallized ligands of MNK-2 and PIM-2 enzyme crystal structures. The essential features required for the identification of potential dual inhibitors were determined and screened against a library of natural products . The matched natural molecules were docked into the binding sites of MNK-2 and PIM-2 enzymes, and compounds with high docking scores were further subjected to MM-GBSA calculations and ADME prediction .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the optimized synthetic routes identified through pharmacophore modeling and molecular docking studies. The production process would include the purification and characterization of the compound to ensure its efficacy and safety for therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Mnk/pim-IN-1 undergoes various chemical reactions, including phosphorylation and inhibition of kinase activity. These reactions are crucial for its function as a dual inhibitor of MNK and PIM kinases .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include natural products from the ZINC database, co-crystallized ligands, and various solvents and catalysts required for molecular docking and pharmacophore modeling .
Major Products Formed: The major products formed from the reactions involving this compound are the phosphorylated and inhibited forms of MNK and PIM kinases, which lead to the suppression of cancer cell proliferation .
Scientific Research Applications
Mnk/pim-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for studying the inhibition of kinase activity and the development of novel therapeutic agents . In biology, it helps in understanding the molecular mechanisms of kinase inhibition and its effects on cell proliferation and survival . In medicine, this compound is being explored as a potential treatment for acute myeloid leukemia and other cancers . In industry, it has applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
Mnk/pim-IN-1 exerts its effects by inhibiting the activity of MNK and PIM kinases. These kinases play crucial roles in cell proliferation, survival, and resistance to tyrosine kinase inhibitors . By inhibiting these kinases, this compound suppresses the growth and proliferation of cancer cells. The molecular targets of this compound include the ATP-binding sites of MNK-2 and PIM-2 enzymes, where it binds and inhibits their activity .
Comparison with Similar Compounds
Mnk/pim-IN-1 is unique in its dual inhibition of both MNK and PIM kinases, which sets it apart from other kinase inhibitors that typically target only one kinase pathway . Similar compounds include other dual inhibitors identified through pharmacophore modeling and molecular docking studies, such as ZINC000085569211, ZINC000085569178, and ZINC000085569190 . These compounds also exhibit high docking scores and binding free energies with MNK-2 and PIM-2 enzymes .
Properties
Molecular Formula |
C27H27FN6O2 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
[4-[4-(4-fluoro-2-propan-2-yloxyanilino)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C27H27FN6O2/c1-17(2)36-24-15-20(28)7-8-22(24)33-26-25-23(30-16-31-26)10-9-21(32-25)18-3-5-19(6-4-18)27(35)34-13-11-29-12-14-34/h3-10,15-17,29H,11-14H2,1-2H3,(H,30,31,33) |
InChI Key |
FWTKVRZMQJINSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)NC2=NC=NC3=C2N=C(C=C3)C4=CC=C(C=C4)C(=O)N5CCNCC5 |
Origin of Product |
United States |
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